![molecular formula C22H30N2O3 B8270171 Mmb-chmica CAS No. 1971007-94-9](/img/structure/B8270171.png)
Mmb-chmica
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Description
MMB-CHMICA, also known as AMB-CHMICA, is a synthetic cannabinoid . It is an analytical reference material that is structurally categorized as a synthetic cannabinoid . The physiological and toxicological properties of this compound are not known .
Synthesis Analysis
The synthesis of MMB-CHMICA has been studied using modern mass spectrometry and nuclear magnetic resonance techniques . The structure of the compound was confirmed by one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy and conformational analysis .Molecular Structure Analysis
The molecular formula of MMB-CHMICA is C22H30N2O3 . The formal name is N-[[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl]-L-valine, methyl ester . The InChi Code is InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 .Chemical Reactions Analysis
The chemical reactions of MMB-CHMICA have been studied using gas chromatography-mass spectrometry, liquid chromatography-quadrupole time-of-flight-MS, and liquid chromatography-tandem MS . The compound undergoes an O-demethyl reaction .Physical And Chemical Properties Analysis
MMB-CHMICA is a neat solid . It has a molecular weight of 370.5 . The compound is stable for at least 2 years when stored at -20°C .Future Directions
properties
CAS RN |
1971007-94-9 |
---|---|
Product Name |
Mmb-chmica |
Molecular Formula |
C22H30N2O3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 |
InChI Key |
ROWZIXRLVUOMCJ-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Origin of Product |
United States |
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